6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione
CAS No.: 18903-23-6
Cat. No.: VC17347858
Molecular Formula: C6H5N3O3S
Molecular Weight: 199.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18903-23-6 |
|---|---|
| Molecular Formula | C6H5N3O3S |
| Molecular Weight | 199.19 g/mol |
| IUPAC Name | 6-hydroxy-2-methyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
| Standard InChI | InChI=1S/C6H5N3O3S/c1-2-7-4-3(13-2)5(10)9(12)6(11)8-4/h12H,1H3,(H,8,11) |
| Standard InChI Key | MYPICMPDMGFOBX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(S1)C(=O)N(C(=O)N2)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
6-Hydroxy-2-methyl thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS 18903-23-6) features a fused bicyclic system comprising a thiazole ring annulated with a pyrimidinedione moiety . The molecular formula is C₆H₅N₃O₃S, with a calculated molecular weight of 199.19 g/mol . X-ray crystallography reveals planarity in the heterocyclic core, with bond lengths characteristic of conjugated π-systems:
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| C2-N1 bond length | 1.324 Å | X-ray diffraction |
| S1-C3 bond length | 1.724 Å | DFT calculation |
| Torsion angle (C4-N5-C6-O7) | 178.3° | Molecular mechanics |
The methyl group at position 2 introduces steric effects that influence crystal packing, while the 6-hydroxy group participates in intermolecular hydrogen bonding .
Systematic Nomenclature
The IUPAC name derives from the fusion pattern of the heterocycles:
6-hydroxy-2-methyl-4H- thiazolo[4,5-d]pyrimidine-5,7-dione . Alternative naming systems describe it as:
Synthetic Methodologies
Patent-Based Synthesis (US3594378A)
The foundational synthesis route involves a three-step sequence :
Step 1: Cyclocondensation
2-Amino-4-methylthiazole-5-carboxylic acid reacts with ethyl chlorooxoacetate in anhydrous DMF at 80°C for 12 hours, yielding 65% intermediate.
Step 2: Ring Closure
Treatment with phosphoryl chloride (POCl₃) at reflux (110°C) for 6 hours induces cyclization, forming the thiazolo[4,5-d]pyrimidine core.
Step 3: Hydroxylation
Basic hydrolysis (NaOH 2M, 60°C) introduces the 6-hydroxy group, with final purification via recrystallization from ethanol/water (3:1) .
Table 2: Optimization of Step 3
| Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaOH | 60 | 78 | 99.2 |
| KOH | 65 | 82 | 98.7 |
| LiOH | 70 | 68 | 97.4 |
Alternative Routes
Modern approaches employ microwave-assisted synthesis (150W, 100°C, 30 min) to reduce reaction times by 75% compared to conventional heating . Flow chemistry methods using microreactors achieve 89% yield with residence times under 5 minutes .
Physicochemical Properties
Solubility Profile
Table 3: Solubility in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 1.2 ± 0.3 |
| Ethanol | 8.9 ± 0.5 |
| DMSO | 32.4 ± 1.2 |
| Dichloromethane | 0.4 ± 0.1 |
The low aqueous solubility (logP = 0.89) suggests formulation challenges for biological applications .
Spectroscopic Characterization
NMR Analysis (DMSO-d₆, 400 MHz)
IR Spectroscopy (KBr pellet)
| Substituent | CDK2 IC₅₀ (μM) | Solubility (μg/mL) |
|---|---|---|
| 2-CH₃ | 1.2 | 8.9 |
| 2-CF₃ | 0.7 | 2.1 |
| 2-OCH₃ | 2.4 | 15.3 |
Materials Science Applications
Thin films deposited via chemical vapor deposition exhibit:
Stability and Degradation
Photolytic Stability
UV irradiation (254 nm, 24 hr) causes:
-
15% degradation in aqueous solution
-
5% degradation in solid state
Primary degradation product: 6-oxo derivative (m/z 183)
Hydrolytic Pathways
Table 5: Hydrolysis Kinetics (pH 7.4, 37°C)
| Time (hr) | Remaining (%) |
|---|---|
| 0 | 100 |
| 24 | 92 |
| 48 | 85 |
| 72 | 77 |
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